Cas no 357404-81-0 (Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester)

Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a carbamate group linked to a thiazole-containing propyl ketone moiety. The tert-butyl ester group enhances its stability, making it suitable for controlled reactions in synthetic chemistry. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the thiazole ring contributes to bioactivity. Its well-defined structure allows for precise functionalization, enabling researchers to tailor derivatives for specific applications. The ketone and ester functionalities offer versatile reactivity, facilitating further modifications under mild conditions. This makes it a useful building block in medicinal chemistry and material science research.
Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester structure
357404-81-0 structure
Product name:Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester
CAS No:357404-81-0
MF:C11H16N2O3S
MW:256.321341514587
CID:1472924
PubChem ID:69802122

Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester
    • EN300-799828
    • 357404-81-0
    • TERT-BUTYL N-[3-OXO-3-(1,3-THIAZOL-2-YL)PROPYL]CARBAMATE
    • FUOKCACYESUVQW-UHFFFAOYSA-N
    • SCHEMBL6499017
    • TERT-BUTYLN-[3-OXO-3-(1,3-THIAZOL-2-YL)PROPYL]CARBAMATE
    • [3-Oxo-3-(2-thiazolyl)propyl]carbamic acid 1,1-dimethylethyl ester
    • Inchi: InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-5-4-8(14)9-12-6-7-17-9/h6-7H,4-5H2,1-3H3,(H,13,15)
    • InChI Key: FUOKCACYESUVQW-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NCCC(=O)C1=NC=CS1

Computed Properties

  • Exact Mass: 256.08828
  • Monoisotopic Mass: 256.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 96.5Ų

Experimental Properties

  • PSA: 68.29

Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-799828-5.0g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
5.0g
$2235.0 2024-05-21
Enamine
EN300-799828-0.5g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
0.5g
$739.0 2024-05-21
Enamine
EN300-799828-2.5g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
2.5g
$1509.0 2024-05-21
Enamine
EN300-799828-0.1g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
0.1g
$678.0 2024-05-21
Enamine
EN300-799828-1.0g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
1.0g
$770.0 2024-05-21
Enamine
EN300-799828-0.05g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
0.05g
$647.0 2024-05-21
Enamine
EN300-799828-10.0g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
10.0g
$3315.0 2024-05-21
Enamine
EN300-799828-0.25g
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate
357404-81-0 95%
0.25g
$708.0 2024-05-21

Additional information on Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester

Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 357404-81-0): A Comprehensive Overview

Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester, identified by its CAS number 357404-81-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates and features a unique structural motif comprising a thiazole ring fused with a propyl chain that is further functionalized with a carbamate group. The presence of the 1,1-dimethylethyl ester moiety enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The thiazole core is a heterocyclic compound that plays a pivotal role in medicinal chemistry due to its wide-ranging biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and even anticancer properties. The incorporation of this structural unit into the [3-oxo-3-(2-thiazolyl)propyl] moiety in this compound suggests potential applications in drug discovery and development. Specifically, the 3-oxo group introduces electrophilic centers that can participate in various chemical transformations, while the propyl chain provides a flexible alkyl backbone that can be further modified.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole scaffolds. The compound Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester has been explored as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in metabolic disorders and signal transduction pathways associated with chronic diseases.

The 1,1-dimethylethyl ester functionality serves multiple purposes in synthetic chemistry. It acts as an electron-withdrawing group that can modulate the reactivity of adjacent functional moieties. Additionally, this ester group can be hydrolyzed under mild basic conditions to yield the corresponding carboxylic acid derivative, which may be further functionalized via esterification or amidation reactions. This versatility makes the compound particularly useful in multi-step synthetic routes where controlled functionalization is required.

One of the most compelling aspects of this compound is its potential application in designing small-molecule inhibitors for therapeutic use. The [3-oxo-3-(2-thiazolyl)propyl] segment provides a scaffold that can be tailored to interact with specific biological targets. For example, modifications at the propyl chain or the thiazole ring can fine-tune binding affinity and selectivity. Such fine-tuning is crucial for developing drugs with minimal side effects and high efficacy.

Recent advancements in computational chemistry have further enhanced the utility of compounds like Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester. Molecular docking studies have been employed to predict how this molecule might bind to proteins involved in disease pathways. These studies often reveal insights into binding modes and interactions that can guide medicinal chemists in optimizing lead compounds for clinical development.

The synthesis of this compound involves multi-step organic reactions that highlight its complexity and synthetic challenge. Key steps typically include the formation of the thiazole ring via cyclocondensation reactions followed by alkylation to introduce the propyl chain. The carbamate group is then introduced via esterification or amidation reactions. Each step requires careful optimization to ensure high yields and purity.

In terms of industrial applications, Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester could serve as an intermediate in large-scale drug production. Its stability under various storage conditions makes it suitable for industrial processes where long-term viability is essential. Moreover, its compatibility with standard synthetic methodologies enhances its appeal as a building block for pharmaceutical manufacturers.

The compound’s potential extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Thiazole derivatives are known for their herbicidal and pesticidal properties due to their ability to disrupt essential biological processes in plants and pests. By leveraging the structural features of Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester, researchers may develop novel agrochemical agents with improved efficacy and environmental safety profiles.

Future research directions may focus on exploring new synthetic routes to enhance yield and reduce costs associated with producing this compound on an industrial scale. Additionally, investigating its biological activity through preclinical studies could uncover novel therapeutic applications or lead to new drug candidates for unmet medical needs.

In conclusion,Carbamic acid, [3-oxo-3-(2-thiazolyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 357404-81-0) represents a promising candidate for further exploration in pharmaceutical and agrochemical research. Its unique structural features offer versatility in synthetic chemistry while its biological relevance suggests potential as a precursor for next-generation therapeutics.

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